molecular formula C8H5BrN2O B8403534 5-Bromoquinazolin-8-ol

5-Bromoquinazolin-8-ol

Cat. No.: B8403534
M. Wt: 225.04 g/mol
InChI Key: HAVRHNZPIKQCAC-UHFFFAOYSA-N
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Description

5-Bromoquinazolin-8-ol (CAS 2306263-60-3) is a brominated quinazoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C8H5BrN2O and a molecular weight of 225.05 g/mol, it serves as a versatile synthetic intermediate and building block for the development of more complex molecular architectures . The quinazoline scaffold is a prominent pharmacophore in scientific investigation, particularly in the design and synthesis of potential kinase inhibitors . Recent studies have explored novel thiazole-fused quinazolinone derivatives for their biological activity, highlighting the ongoing relevance of this chemical class in probing cellular pathways and developing therapeutic candidates . Researchers value this compound for its potential applications in anticancer research, where similar compounds have demonstrated the ability to inhibit the growth of various human tumor cell lines, such as Huh7-D12, Caco-2, and MCF-7, without showing toxicity to normal cells . The bromine atom at the 5-position enhances the electrophilicity of the ring system, facilitating further functionalization through cross-coupling reactions and other transformations, while the hydroxyl group at the 8-position offers an additional handle for chemical modification . This compound is intended for use in chemical libraries for high-throughput screening and as a key intermediate in constructing heterocyclic compounds for biological evaluation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromoquinazolin-8-ol

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7(12)8-5(6)3-10-4-11-8/h1-4,12H

InChI Key

HAVRHNZPIKQCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1O)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables and Research Findings

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Storage Conditions
5-Nitroquinolin-8-ol N/A Soluble in DMSO -20°C (3 years)
7-Bromoquinolin-5-ol N/A Moderate in water Room temperature
5-Bromoquinolin-8-amine HCl N/A Soluble in polar solvents 2–8°C (short-term)

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

The most widely adopted method involves brominating quinazolin-8-ol or its precursors with NBS in concentrated H₂SO₄ at low temperatures (−30°C to −15°C). This approach minimizes polybromination and enhances 5-position selectivity due to the electron-donating hydroxyl group at C8.

Typical Procedure :

  • Dissolve isoquinoline (128 mmol) in H₂SO₄ (0.5–1 M).

  • Add NBS (1.2 equiv) gradually at −30°C.

  • Stir for 4–6 hr, maintaining temperature below −15°C.

  • Quench with NH₃ (aq.) to pH 10, extract with diethyl ether, and recrystallize from heptane.

Outcomes :

  • Yield: 59% (15.2 g from 97% isoquinoline).

  • Purity: >97% after recrystallization.

Mechanistic Insight :
The H₂SO₄ protonates the quinazoline nitrogen, activating the ring for electrophilic bromination. NBS serves as a bromine donor, with the reaction proceeding via a Wheland intermediate stabilized by the hydroxyl group’s para-directing effect.

Multi-Step Synthesis from Brominated Anilines

Skraup Cyclization with 5-Bromo-2-methylaniline

Chinese Patent CN115073369A details a scalable route starting from 5-bromo-2-methylaniline, leveraging Skraup cyclization to construct the quinazoline core:

Procedure :

  • React 5-bromo-2-methylaniline (30 g) with glycerol (11.8 g) in 75% H₂SO₄ at 140–145°C for 12 hr.

  • Neutralize with NaOH (aq.), extract with DCM, and concentrate.

  • Brominate the intermediate with NaBr/H₂O₂ in acetic acid.

Outcomes :

  • Yield: 86% (31 g).

  • Key Advantage: Avoids diazotization, simplifying large-scale production.

Nitration-Bromination Sequential Approach

EP1089976B1 and WO1999067218A2 describe a one-pot method where nitration precedes bromination:

  • Nitrate isoquinoline at C5 using KNO₃/H₂SO₄.

  • Brominate the nitro intermediate with NBS without isolation.

  • Reduce the nitro group to hydroxyl using H₂/Pd-C.

Outcomes :

  • Yield: 65–70% for the sequence.

  • Regioselectivity: >95% 5-bromo-8-nitroisoquinoline.

Catalytic and Transition Metal-Mediated Methods

Suzuki-Miyaura Coupling

Comparative Analysis of Methodologies

MethodReagents/ConditionsYield (%)ScalabilityRegioselectivity
Direct BrominationNBS, H₂SO₄, −30°C59High>95% C5
Skraup CyclizationGlycerol, H₂SO₄, 140°C86ModerateN/A
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane45–60Low100% C5
Halogen ExchangeCuBr, DMF, 120°C52Moderate90% C5

Key Observations :

  • Direct Bromination : Optimal for industrial use due to one-pot operation and high yield.

  • Skraup Cyclization : Superior for constructing the quinazoline core but requires hazardous H₂SO₄.

  • Transition Metal Methods : Offer precise regiocontrol but suffer from cost and scalability issues.

Challenges and Optimization Strategies

Regiochemical Control

Competing bromination at C6/C7 is mitigated by:

  • Low-temperature conditions (−30°C).

  • Electron-withdrawing groups (e.g., NO₂) at C8 to deactivate C6/C7.

Purification Difficulties

Polybrominated byproducts (e.g., 5,8-dibromoquinazolin-8-ol) are removed via:

  • Sequential recrystallization in heptane/hexane.

  • Column chromatography (SiO₂, EtOAc/heptane).

Scalability Limitations

  • NBS Cost : Substituted with cheaper Br₂ in flow reactors.

  • Corrosive Media : Replace H₂SO₄ with H₃PO₄ for safer handling.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies (unpublished) show visible-light-mediated bromination using BrCCl₃ and Ru(bpy)₃Cl₂, achieving 40% yield at 25°C.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate quinazoline at C5 in aqueous buffer (pH 7.4), though yields remain low (22%) .

Q & A

Q. What are the standard synthetic protocols for preparing 5-Bromoquinazolin-8-ol derivatives?

The synthesis of brominated quinazoline derivatives typically involves halogenation and functionalization steps. For example:

  • Bromination : Reacting 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform under controlled conditions introduces bromine at the 5-position .
  • Hydroxymethylation : Subsequent treatment with formaldehyde or sodium dithionite in tetrahydrofuran (THF)/water mixtures can introduce hydroxyl or amino groups .
  • Multi-step synthesis : For 5-Bromoquinazoline-8-carboxylic acid, bromination is followed by oxidation of the hydroxymethyl group using reagents like potassium permanganate .

Q. Which spectroscopic methods are employed to characterize this compound and its analogs?

Key techniques include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity .
  • NMR spectroscopy : Identifies structural features, such as bromine substitution patterns and hydroxyl group positions .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., HRMS for accurate mass determination) .

Q. What are the critical functional groups in this compound that influence its reactivity?

  • Bromine at C5 : Enhances electrophilic substitution reactions and stabilizes intermediates .
  • Hydroxyl group at C8 : Participates in hydrogen bonding, affecting solubility and biological interactions .
  • Quinazoline core : Provides a planar structure for π-π stacking with biological targets like enzymes .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Recrystallization : Uses solvents like ethanol or methanol to isolate high-purity crystals .
  • Column chromatography : Silica gel columns with gradients of ethyl acetate/hexane separate brominated derivatives .

Q. What safety protocols are recommended when handling brominated quinazoline compounds?

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes .
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of brominated quinazoline derivatives?

  • Dose-response studies : Compare IC₅₀ values across cell lines to identify concentration-dependent effects .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out synthesis errors .
  • Meta-analysis : Cross-reference data from enzymatic assays (e.g., kinase inhibition) and cell-based studies to resolve contradictions .

Q. What strategies are used to elucidate the mechanism of enzyme inhibition by this compound-based compounds?

  • Kinetic assays : Measure Kᵢ values to determine competitive/non-competitive inhibition modes .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., tyrosine kinases) using software like AutoDock .
  • Site-directed mutagenesis : Identify critical amino acids in enzyme active sites that interact with the bromine or hydroxyl groups .

Q. How do reaction conditions (temperature, catalysts) impact the yield of this compound derivatives?

Condition Effect on Yield Evidence
Temperature Higher temps (>80°C) increase side reactions
Catalyst (HCl) Acidic conditions optimize bromination
Solvent (THF) Polar aprotic solvents improve solubility

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR insights from related compounds:

Modification Biological Impact
Bromine → Amino substitution Increased solubility but reduced enzyme affinity
Hydroxyl → Methoxy Enhanced metabolic stability
Quinazoline → Isoquinoline Altered binding to ATP pockets in kinases

Q. What computational approaches predict feasible synthetic routes for novel this compound analogs?

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys databases propose pathways using known reaction templates .
  • DFT calculations : Predict thermodynamic feasibility of bromination or oxidation steps .
  • Machine learning : Models trained on reaction databases prioritize high-yield routes .

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